Therapeutic Response in Paget's Disease: Zoledronic Acid vs. Risedronate Head-to-Head Randomized Controlled Trial
In two identical randomized, double-blind, active-controlled trials comparing one 15-minute infusion of 5 mg zoledronic acid with 60 days of oral risedronate (30 mg daily), zoledronic acid produced significantly superior therapeutic response rates at 6 months [1]. The response differential was even more pronounced in patients previously treated with oral bisphosphonates, where zoledronic acid maintained 96% efficacy compared to only 55% for risedronate [1]. Long-term follow-up over 6.5 years demonstrated relapse rates of 0.7% in the zoledronic acid group versus 20% in the risedronate group [2].
| Evidence Dimension | Therapeutic response rate at 6 months (defined as normalization of serum alkaline phosphatase or ≥75% reduction in total alkaline phosphatase excess) |
|---|---|
| Target Compound Data | 96% (169/176 patients) |
| Comparator Or Baseline | Risedronate 30 mg/day orally for 60 days: 74% (127/171 patients) |
| Quantified Difference | Absolute difference: +22 percentage points; relative difference: 30% higher response rate (P<0.001) |
| Conditions | Two identical 6-month randomized, double-blind, active-controlled trials (pooled N=347); zoledronic acid 5 mg single IV infusion vs. risedronate 30 mg/day oral for 60 days |
Why This Matters
This direct comparative evidence establishes zoledronic acid's superiority in achieving rapid, complete, and sustained biochemical remission in Paget's disease, directly informing procurement decisions where therapeutic response rate and durability are primary endpoints.
- [1] Reid IR, Miller P, Lyles K, Fraser W, Brown JP, Saidi Y, Mesenbrink P, Su G, Pak J, Zelenakas K, Luchi M, Richardson P, Hosking D. Comparison of a single infusion of zoledronic acid with risedronate for Paget's disease. N Engl J Med. 2005;353(9):898-908. View Source
- [2] Reid IR, Lyles K, Su G, Brown JP, Walsh JP, Del Pino-Montes J, Wang L, Zhao N, Saag KG. A single infusion of zoledronic acid produces sustained remissions in Paget disease: data to 6.5 years. J Bone Miner Res. 2011;26(9):2261-2270. View Source
